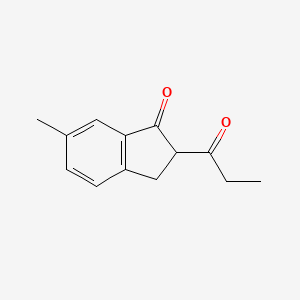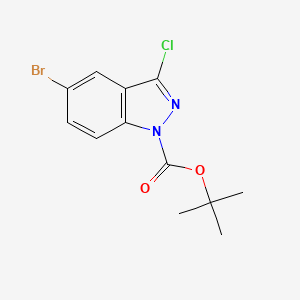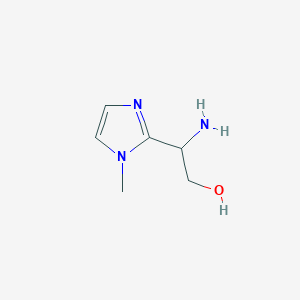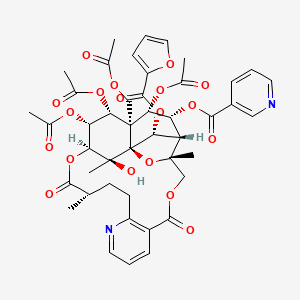
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a substituted indanone compound It is known for its unique structure, which includes a methyl group and a propanoyl group attached to a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be synthesized through the photolysis of α-chloro-2′,5′-dimethylacetophenone . This method involves the irradiation of 2,5-dimethylphenacyl (DMP) esters, leading to the formation of the desired compound in high quantum yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemical reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propanoyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme inhibition or activation, which contribute to its observed biological activities.
Comparación Con Compuestos Similares
6-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
6-Methyl-1-indanone: Another substituted indanone with similar structural features.
3-Methyl-1-indanone: A related compound with a methyl group at a different position.
2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: A compound with additional methoxy groups, leading to different chemical properties.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-methyl-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-12(14)11-7-9-5-4-8(2)6-10(9)13(11)15/h4-6,11H,3,7H2,1-2H3 |
Clave InChI |
JOWRUMKHVNBTCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC2=C(C1=O)C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)







